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6-Amino-1,2-dihydro-3H-indazol-3-

one

Cat. No.: B3029235 Get Quote

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently

emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological

targets. The indazole ring system is a prominent member of this class.[1] As a bioisostere of

the native indole nucleus, it offers a unique arrangement of hydrogen bond donors and

acceptors, making it a cornerstone for the design of novel therapeutics.[1] This guide focuses

on a specific, highly functionalized derivative: 6-Amino-1,2-dihydro-3H-indazol-3-one (CAS

No: 59673-74-4).

This molecule is of particular interest to researchers in drug discovery for two primary reasons.

First, the indazolone core itself is present in compounds exhibiting a wide spectrum of

biological activities, including antiviral, antitumor, and antihyperglycemic properties.[2] Second,

the primary aromatic amine at the 6-position serves as a versatile synthetic handle, allowing for

extensive derivatization to explore structure-activity relationships (SAR) and optimize drug

candidates. This document provides a comprehensive overview of its chemical properties,

synthesis, reactivity, and potential applications, offering field-proven insights for its effective

utilization in a research and development setting.

Part 1: Core Chemical & Physical Properties
A foundational understanding of a compound's physical and structural characteristics is

paramount before its inclusion in any experimental workflow. These properties dictate its
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behavior in different solvent systems, its stability, and its potential for intermolecular

interactions.

Molecular Structure and Tautomerism
6-Amino-1,2-dihydro-3H-indazol-3-one is an aromatic heterocyclic compound with the

molecular formula C₇H₇N₃O.[3][4] A critical feature of this molecule, often overlooked, is its

existence in a tautomeric equilibrium. It can exist as both the amide-like keto form (6-amino-
1,2-dihydro-3H-indazol-3-one) and the aromatic enol form (6-amino-1H-indazol-3-ol).[3][4]

From an application scientist's perspective, this equilibrium is not merely an academic curiosity.

The dominant tautomer can be influenced by the molecule's environment, such as the pH and

polarity of the solvent. This can have profound implications for its reactivity, solubility, and, most

importantly, its binding mode to a biological target. The enol form presents a hydroxyl group

that is a potent hydrogen bond donor, while the keto form features a carbonyl oxygen that acts

as a hydrogen bond acceptor. Understanding and controlling this equilibrium can be key to

successful experimental design.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data
The fundamental physicochemical properties of 6-Amino-1,2-dihydro-3H-indazol-3-one are

summarized below. This data is essential for accurate calculations of molarity, assessing

thermal stability, and predicting physical behavior.
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Property Value Reference

CAS Number 59673-74-4 [3][4][5]

Molecular Formula C₇H₇N₃O [4][5]

Molecular Weight 149.15 g/mol [4]

IUPAC Name
6-amino-1,2-dihydroindazol-3-

one
[4]

Melting Point 95.85 °C [4]

Boiling Point 278.947 °C (at 760 mmHg) [4]

Density 1.364 g/cm³ [4]

SMILES NC1=CC=C2C(=O)NNC2=C1 [5]

Solubility Profile
While exhaustive quantitative solubility data is not readily available in the literature, a

qualitative assessment based on the molecular structure can guide solvent selection. The

molecule possesses both polar functional groups (a primary amine, an amide-like system) and

a nonpolar aromatic benzene ring. This amphipathic nature suggests:

High Solubility: In polar aprotic solvents like DMSO and DMF.

Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen

bonding can occur.

Low Solubility: In nonpolar solvents such as hexanes and diethyl ether.

pH-Dependent Aqueous Solubility: Solubility in aqueous media is expected to be low but can

be significantly increased at low pH due to the protonation of the basic amino group to form a

more soluble salt.

Part 2: Spectroscopic and Analytical
Characterization
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For a synthetic chemist or a quality control analyst, unambiguous structural confirmation is non-

negotiable. The following section details the expected spectroscopic signatures for 6-Amino-
1,2-dihydro-3H-indazol-3-one based on data from closely related indazolone analogues.[2]

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show distinct

signals. The three protons on the benzene ring should appear as a complex ABC spin

system in the aromatic region (approx. 6.5-7.5 ppm). The primary amine (NH₂) protons would

likely appear as a broad singlet around 5.0 ppm. Two additional broad singlets,

corresponding to the N-H protons of the indazolone ring, are expected at higher chemical

shifts (>9.0 ppm), and their exchange with D₂O would confirm their assignment.

¹³C NMR Spectroscopy: The spectrum should feature seven distinct carbon signals. The

carbonyl carbon (C=O) of the keto tautomer is the most downfield, typically appearing

around 160-165 ppm. The six aromatic carbons will resonate between 95 and 150 ppm, with

the carbon attached to the amino group being the most shielded (lowest ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional

groups. Look for a strong, sharp absorption band for the carbonyl (C=O) stretch around

1650-1680 cm⁻¹. The N-H stretching region (3200-3500 cm⁻¹) will be complex, showing

sharp peaks for the primary amine and broader bands for the amide-like N-H groups.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the

molecular formula with a protonated molecular ion [M+H]⁺ at an m/z value corresponding to

C₇H₈N₃O⁺.

Part 3: Synthesis and Reactivity
The utility of a building block is defined by its accessibility and the predictability of its chemical

transformations. The indazolone core can be constructed through several reliable synthetic

strategies.[6]

Synthetic Workflow: A Generalized Protocol
While multiple routes to the indazolone core exist, a common and effective method involves the

cyclization of a substituted phenylhydrazine derivative. A plausible, self-validating protocol for

the synthesis of the title compound could be adapted from established literature procedures for

related nitro- or cyano-precursors.
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Start: 4-Amino-2-cyanophenylhydrazine

Step 1: Acid-catalyzed
Hydrolysis & Cyclization

Intermediate: 6-Amino-1,2-dihydro-3H-indazol-3-one
(Crude Product)

Step 2: Recrystallization
(e.g., from Ethanol/Water)

Final Product: Purified
6-Amino-1,2-dihydro-3H-indazol-3-one

QC Analysis
(NMR, MS, HPLC)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for the target compound.
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Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of 4-amino-2-cyanophenylhydrazine (1.0 eq) in a suitable

solvent such as ethanol, add a strong acid catalyst (e.g., concentrated HCl, 2.0 eq).

Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction

progress by TLC or LC-MS. The reaction involves the hydrolysis of the nitrile to a carboxylic

acid intermediate, followed by intramolecular cyclization with the hydrazine moiety.

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with

a base (e.g., saturated NaHCO₃ solution) until the product precipitates.

Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethanol/water) to yield the final product.

Validation: Confirm the structure and purity of the final compound using ¹H NMR, Mass

Spectrometry, and HPLC analysis.

Chemical Reactivity: A Tale of Two Functional Groups
The synthetic power of 6-amino-1,2-dihydro-3H-indazol-3-one lies in the distinct reactivity of

its two key functional regions:

The Nucleophilic 6-Amino Group: This primary aromatic amine is a potent nucleophile and

the primary site for derivatization. It readily undergoes standard transformations such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form

diarylamines.
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The Indazolone Ring: The N-H protons on the heterocyclic ring can be deprotonated with a

suitable base, allowing for N-alkylation or N-arylation at either the N1 or N2 position, leading

to different regioisomers with distinct biological profiles.

Part 4: Applications in Research and Drug
Development
Structural Analogy to Luminol: A Chemiluminescent
Probe?
An intriguing aspect of 6-amino-1,2-dihydro-3H-indazol-3-one is its structural similarity to

luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), a cornerstone reagent known for its strong

chemiluminescence.[7][8] Both molecules feature an aminophenyl ring fused to a di-aza

heterocyclic core containing carbonyl groups.

Caption: Structural comparison to the chemiluminescent agent Luminol.

This structural parallel suggests that 6-amino-1,2-dihydro-3H-indazol-3-one or its derivatives

could potentially exhibit chemiluminescent properties upon oxidation. While this has not been

explicitly reported, it presents a compelling hypothesis for researchers. If validated, this

property could be exploited to develop novel probes for high-throughput screening (HTS)

assays, Western blotting, or ELISAs, offering a sensitive, light-based readout.[9]

A Building Block for Kinase Inhibitors and Beyond
The indazole scaffold is a well-established core in the design of kinase inhibitors, a critical class

of anticancer drugs. The structure of 6-amino-1,2-dihydro-3H-indazol-3-one provides an ideal

starting point for synthesizing libraries of compounds to screen against various kinases. The

amino group can be functionalized to project vectors into the solvent-exposed region of an

ATP-binding pocket, while the indazolone core can establish key hydrogen bonds with the

hinge region of the kinase. Furthermore, derivatives of 6-amino-indazoles have demonstrated

promising antiproliferative and antibacterial activities.[10]

Part 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. The

following guidelines are based on safety data for closely related aminoindazoles.[11][12][13]
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Hazard Category Precautionary Measures

Health Hazards

Warning: Harmful if swallowed. Causes skin and

serious eye irritation. May cause respiratory

irritation.[4][13]

Handling

Use only in a well-ventilated area or under a

chemical fume hood. Avoid breathing dust.

Wash hands thoroughly after handling. Avoid

contact with skin, eyes, and clothing.[11]

Personal Protective Equipment (PPE)

Wear appropriate protective gloves (e.g., nitrile),

safety glasses with side-shields or goggles, and

a lab coat.

Storage

Keep container tightly closed. Store in a cool,

dry, and well-ventilated place away from

incompatible materials such as strong oxidizing

agents.[12]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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